N-(4-ethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-3-20-8-10-21(11-9-20)27-25(30)18-34(32,33)24-16-29(23-7-5-4-6-22(23)24)17-26(31)28-14-12-19(2)13-15-28/h4-11,16,19H,3,12-15,17-18H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFYOIZVBFPFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCC(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, also known as M183-1196, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure that includes an indole moiety and a sulfonamide group, contributing to its biological activity.
The detailed mechanism by which this compound exerts its effects is still under investigation. However, preliminary studies suggest that it may interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways.
Anticancer Activity
Several studies have indicated that M183-1196 exhibits significant anticancer properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of approximately 10 µM against human breast cancer cells, indicating potent cytotoxic effects .
Enzyme Inhibition
M183-1196 has been evaluated for its ability to inhibit specific enzymes linked to disease processes. Notably, it has shown inhibitory activity against phospholipase A2 (PLA2), which is involved in inflammatory responses. The inhibition of PLA2 by this compound suggests potential applications in treating inflammatory diseases .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. Preliminary findings indicate that M183-1196 may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation could have implications for treating neurological disorders such as depression and anxiety .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In Vitro Cytotoxicity Assay | M183-1196 demonstrated an IC50 of 10 µM against breast cancer cell lines. |
| Enzyme Inhibition Study | Significant inhibition of PLA2 was observed, with implications for anti-inflammatory treatments. |
| Neuropharmacological Assessment | Potential modulation of dopamine and serotonin receptors noted, suggesting antidepressant properties. |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Core Structural Variations
- Sulfonyl vs.
- Indole Substitution Patterns :
Unlike the biphenyl-fluorophenyl substitution in , the target’s indole is modified at the 1-position with a 4-methylpiperidinyl-ketone chain, which may reduce steric hindrance compared to bulkier groups (e.g., benzothiazole in ) . - Piperidine vs. Piperazine/Azepane Rings : The 4-methylpiperidinyl group in the target offers a six-membered saturated ring with a methyl substituent, differing from the seven-membered azepane in or piperazine in . Piperidine’s lower basicity (pKa ~11 vs. piperazine’s ~9.8) could influence pharmacokinetics .
Preparation Methods
Synthesis of 1-(2-Chloroethyl)-1H-Indole-3-Sulfonyl Chloride
- Chloroacetylation : React indole with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C under N₂.
- Sulfonation : Treat with chlorosulfonic acid (2 eq) at -10°C for 4 hr.
- Isolation : Quench with ice, extract with DCM, and dry over Na₂SO₄.
| Parameter | Value |
|---|---|
| Reaction Temp | 0°C → -10°C |
| Key Reagent | ClSO₃H |
| Solvent | DCM |
Alkylation with 4-Methylpiperidine
- Nucleophilic Substitution : Mix 1-(2-chloroethyl)-1H-indole-3-sulfonyl chloride (1 eq) with 4-methylpiperidine (1.5 eq) in acetone.
- Catalysis : Add KI (0.1 eq) and K₂CO₃ (2 eq).
- Reaction : Reflux at 60°C for 12 hr.
| Parameter | Value |
|---|---|
| Catalyst | KI/K₂CO₃ |
| Temp/Time | 60°C, 12 hr |
Acetamide Coupling with 4-Ethylaniline
- Acylation : React 4-ethylaniline (1.2 eq) with chloroacetyl chloride (1 eq) in 1,2-dichloroethane.
- Coupling : Combine the intermediate with the sulfonated indole derivative (1 eq) in DMF using Cs₂CO₃ (2 eq) at 80°C for 2 hr.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | Cs₂CO₃ |
Alternative Routes
One-Pot Sulfonylation-Alkylation
A streamlined approach condenses steps 2.1–2.2:
Solid-Phase Synthesis
Catalyst Use : Nickel-lanthanum molecular sieve (C1) enhances piperidine coupling efficiency:
Purification and Characterization
Chromatography
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 1.22 (t, 3H, CH₂CH₃), 2.35 (s, 3H, piperidine-CH₃), 3.72 (m, 4H, piperidine), 7.12–7.68 (m, 10H, Ar-H).
- MS (ESI+) : m/z 510.6 [M+H]⁺.
Challenges and Optimization
Regioselectivity in Indole Functionalization
Piperidine Ring Stability
Industrial Scalability
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including sulfonylation, alkylation, and amide coupling. Key steps include:
- Sulfonylation of indole : Reacting 1H-indole-3-sulfonyl chloride with 2-(4-methylpiperidin-1-yl)-2-oxoethyl under basic conditions (e.g., triethylamine in dichloromethane) .
- Acetamide formation : Coupling the sulfonylated intermediate with N-(4-ethylphenyl)acetamide via nucleophilic substitution, using polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Purification : Chromatography (silica gel) or recrystallization (ethanol/water) to achieve >95% purity. Reaction yields are temperature-dependent; optimal results occur at 60–80°C .
Basic: Which spectroscopic techniques are critical for structural confirmation?
- NMR (¹H, ¹³C) : Assign peaks for the indole sulfonyl group (δ 7.5–8.5 ppm for aromatic protons), acetamide carbonyl (δ ~170 ppm in ¹³C), and piperidinyl protons (δ 1.2–3.0 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (C₂₄H₂₈N₃O₄S; calc. 460.17 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous sulfonamide-indole derivatives .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
- Functional group modulation : Replace the 4-methylpiperidinyl group with other heterocycles (e.g., morpholine, pyrrolidine) to assess impact on target binding .
- Bioisosteric replacements : Substitute the sulfonyl group with phosphonate or carbonyl moieties to evaluate metabolic stability .
- Computational modeling : Use tools like MetaSite to predict metabolic soft spots (e.g., oxidation of the ethylphenyl group) and guide synthetic modifications .
Advanced: What methodologies are recommended for assessing its pharmacokinetic properties?
- Microsomal stability assays : Incubate with rat/human liver microsomes and quantify remaining compound via LC-MS/MS. Monitor CYP3A4/2D6-mediated metabolism, common for indole derivatives .
- Plasma protein binding : Use equilibrium dialysis to determine unbound fraction, critical for dose optimization .
- In silico ADME prediction : Apply tools like SwissADME to estimate solubility (LogP ~3.2) and blood-brain barrier permeability .
Advanced: How can molecular interactions with biological targets be validated?
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to proposed targets (e.g., COX-2 or kinase enzymes) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization upon compound treatment .
- Crystallographic studies : Co-crystallize with target proteins (e.g., cyclooxygenase) to map binding pockets, as seen in structurally related indomethacin analogs .
Basic: What analytical methods ensure batch-to-batch consistency?
- HPLC-PDA : Use a C18 column (ACN/water gradient) to monitor purity (>98%) and detect impurities (e.g., unreacted sulfonyl chloride) .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal stability .
Advanced: How can contradictory biological activity data be resolved?
- Dose-response refinement : Test across a broader concentration range (nM–μM) to identify non-linear effects .
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays to rule out false positives .
- Meta-analysis : Compare results with structurally similar compounds (e.g., N-(3-fluorophenyl) analogs) to identify conserved pharmacophores .
Advanced: What strategies improve solubility for in vivo studies?
- Salt formation : Prepare hydrochloride or sodium salts of the piperidinyl group .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion (tested for related sulfonamides) .
- Co-solvent systems : Use 10% DMSO/90% saline for intraperitoneal administration, ensuring <0.1% precipitation .
Basic: What are the primary safety considerations during handling?
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as sulfonamides may irritate mucous membranes .
- Waste disposal : Neutralize acidic/basic byproducts before incineration .
- Acute toxicity screening : Conduct OECD 423 tests in rodents (LD₅₀ > 500 mg/kg) prior to chronic studies .
Advanced: How can target deconvolution be performed for unknown mechanisms?
- Chemical proteomics : Use biotinylated probes of the compound to pull down interacting proteins from cell lysates .
- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound’s cytotoxic effects .
- Transcriptomic profiling : RNA-seq analysis of treated vs. untreated cells to map pathway enrichment (e.g., NF-κB or MAPK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
